(6S,8S,10S,11S,13S,14S,16S,17R)-6-Bromo-9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-3-one
Overview
Description
(6S,8S,10S,11S,13S,14S,16S,17R)-6-Bromo-9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-3-one is a useful research compound. Its molecular formula is C22H28BrFO5 and its molecular weight is 471.4 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of action
Compounds with similar structures are often corticosteroid hormone receptor agonists . These receptors are found in various cell types and tissues in the body and play a crucial role in regulating immune responses and inflammation.
Mode of action
The compound might diffuse across cell membranes and bind to the glucocorticoid receptor (GR) in the cytoplasm . Upon binding, the receptor undergoes a conformational change, allowing it to translocate into the nucleus where it can regulate gene expression .
Biochemical pathways
The activated GR can bind to glucocorticoid response elements (GREs) in the DNA, leading to the transcription of target genes. These genes often encode for proteins that suppress pro-inflammatory pathways and promote anti-inflammatory pathways .
Pharmacokinetics
As with most corticosteroids, this compound might be well-absorbed in the gastrointestinal tract if taken orally. It might undergo extensive metabolism in the liver before being excreted in the urine .
Result of action
The overall effect of this compound might be a reduction in inflammation and immune response. This could potentially be beneficial in conditions like eczema, psoriasis, and other inflammatory skin diseases .
Action environment
The efficacy and stability of this compound might be influenced by various factors, including the pH of the environment, the presence of other substances, and the specific characteristics of the target tissue .
Properties
IUPAC Name |
(6S,8S,10S,11S,13S,14S,16S,17R)-6-bromo-9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28BrFO5/c1-11-6-13-14-8-16(23)15-7-12(26)4-5-19(15,2)21(14,24)17(27)9-20(13,3)22(11,29)18(28)10-25/h4-5,7,11,13-14,16-17,25,27,29H,6,8-10H2,1-3H3/t11-,13-,14-,16-,17-,19-,20-,21?,22-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFZCSZWVWZIJCC-CQBKGZMSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)F)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4(C3([C@H](C[C@@]2([C@]1(C(=O)CO)O)C)O)F)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28BrFO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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